molecular formula C8H16ClNO B1381627 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride CAS No. 1807941-15-6

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

Cat. No.: B1381627
CAS No.: 1807941-15-6
M. Wt: 177.67 g/mol
InChI Key: QPRVSAXQIKHOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with certain molecular targets and pathways in a distinct manner .

Biological Activity

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is a synthetic organic compound that has garnered attention due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on available research.

Chemical Structure and Properties

This compound features a pyrrolidine ring and a cyclobutanol group, with a molecular formula of C8H15ClN2OC_8H_{15}ClN_2O and a molecular weight of approximately 177.67 g/mol. The compound is typically encountered as a white crystalline solid, exhibiting enhanced solubility in water due to the hydrochloride salt form.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Cyclobutane Ring : The initial step includes the reaction of cyclobutanone with pyrrolidine.
  • Reduction : This is often followed by reduction processes to yield the desired alcohol.
  • Hydrochloride Formation : The final step involves treating the product with hydrochloric acid to form the hydrochloride salt.

These methods can vary in conditions such as temperature and pressure, which are optimized for yield and purity.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest interactions with neurotransmitter systems, particularly those related to acetylcholine. The compound may exhibit anticholinergic properties by inhibiting acetylcholine receptors, thus influencing synaptic transmission.

Pharmacological Potential

Research indicates that compounds structurally similar to this compound may possess significant biological activity. Potential applications include:

  • Neuropharmacology : Due to its interaction with neurotransmitter systems, it could serve as a lead compound for developing treatments for neurological disorders.
  • Medicinal Chemistry : It is recognized as a scaffold for developing new pharmaceuticals, particularly in the realm of psychoactive substances .

Properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRVSAXQIKHOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-15-6
Record name 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.